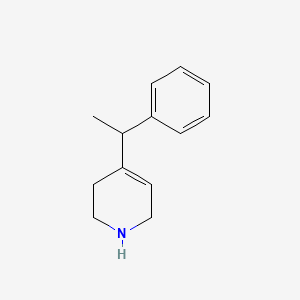![molecular formula C10H15NO B13889582 2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
2,6-Dimethyl-4-[(methyloxy)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methoxymethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the fourth position of the benzene ring, along with two methyl groups at the second and sixth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-2,6-dimethylaniline can be achieved through several methods. One common approach involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of 4-(methoxymethyl)-2,6-dimethylaniline typically involves large-scale hydrogenation processes. These processes are optimized to ensure high yield and purity, making the compound suitable for various applications in the chemical industry.
Analyse Des Réactions Chimiques
Types of Reactions
4-(methoxymethyl)-2,6-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted anilines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(methoxymethyl)-2,6-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(methoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative demethylation, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the specific context and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(methoxymethyl)-2,6-dimethylaniline include:
- 2-methoxymethyl-1,4-benzenediamine
- 4-methoxymethylbenzoic acid
- 4-(methoxyphenyl)diphenylmethyl
Uniqueness
What sets 4-(methoxymethyl)-2,6-dimethylaniline apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable for certain applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-(methoxymethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C10H15NO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6,11H2,1-3H3 |
Clé InChI |
YCJZLKNEQICBTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


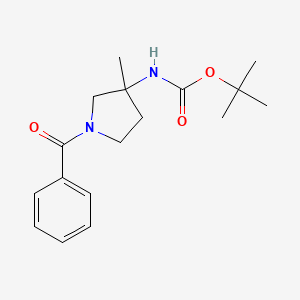
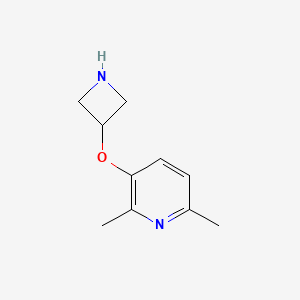
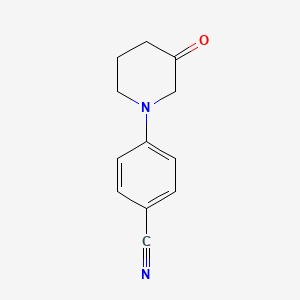
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
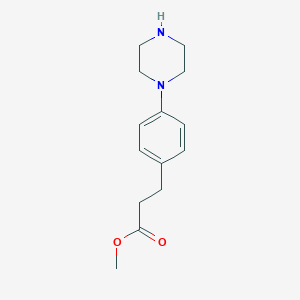
![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
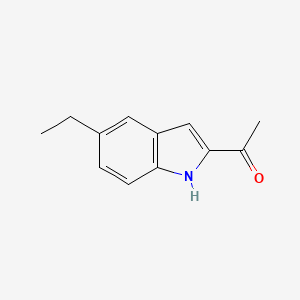
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

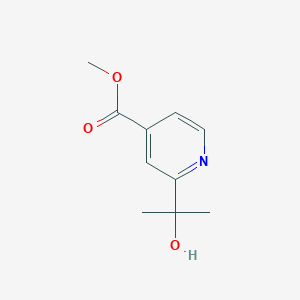
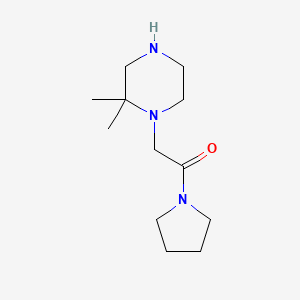
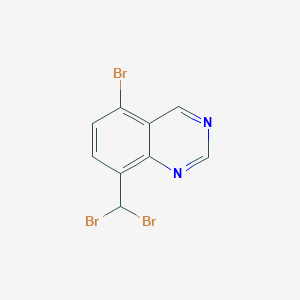
![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
